Disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate
Disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate
Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin (R007448) meant to mimic endogenous bilirubin glucuronide derivatives. In vivo, bilirubin circulates in the plasma and is taken up by hepatocytes and conjugated to one or two glucuronic acids in a reaction catalyzed by UDP glucuronidase to form bilirubin mono or diglucuronide. This water-soluble form is then excreted from the liver in bile in the feces or is converted to urobilinogen and excreted in the urine. In addition to aiding in the disposal of heme, bilirubin and its conjugated derivatives have been shown to exhibit anti-oxidant and antimutagenic effects and to play a role in gut barrier function.
Brand Name:
Vulcanchem
CAS No.:
68683-34-1
VCID:
VC0007622
InChI:
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17+,31-18+;;
SMILES:
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]
Molecular Formula:
C37H44N6O10S2• 2Na
Molecular Weight:
842.9 g/mol
Disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate
CAS No.: 68683-34-1
Inhibitors
VCID: VC0007622
Molecular Formula: C37H44N6O10S2• 2Na
Molecular Weight: 842.9 g/mol
Purity: > 98%
CAS No. | 68683-34-1 |
---|---|
Product Name | Disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate |
Molecular Formula | C37H44N6O10S2• 2Na |
Molecular Weight | 842.9 g/mol |
IUPAC Name | disodium;2-[3-[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate |
Standard InChI | InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17+,31-18+;; |
Standard InChIKey | IQKDYMAMJBFOQJ-MWABKKRNSA-L |
Isomeric SMILES | CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C/4\C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
SMILES | CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Canonical SMILES | CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Appearance | A crystalline solid |
Description | Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin (R007448) meant to mimic endogenous bilirubin glucuronide derivatives. In vivo, bilirubin circulates in the plasma and is taken up by hepatocytes and conjugated to one or two glucuronic acids in a reaction catalyzed by UDP glucuronidase to form bilirubin mono or diglucuronide. This water-soluble form is then excreted from the liver in bile in the feces or is converted to urobilinogen and excreted in the urine. In addition to aiding in the disposal of heme, bilirubin and its conjugated derivatives have been shown to exhibit anti-oxidant and antimutagenic effects and to play a role in gut barrier function. |
Purity | > 98% |
Related CAS | 89771-93-7 (Parent) |
Synonyms | Bilirubin Ditaurate |
Reference | 1.Mölzer, C.,Huber, H.,Steyrer, A., et al. In vitro antioxidant capacity and antigenotoxic properties of protoporphyrin and structurally related tetrapyrroles. Free Rad.Res. 46(11), 1369-1377 (2012). |
PubChem Compound | 16414149 |
Last Modified | Nov 11 2021 |
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